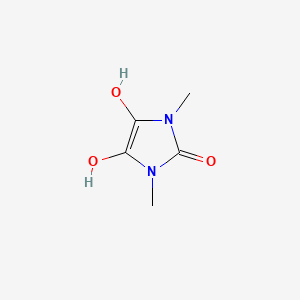![molecular formula C7H14O2Se B12563819 Ethyl [(propan-2-yl)selanyl]acetate CAS No. 190599-98-5](/img/structure/B12563819.png)
Ethyl [(propan-2-yl)selanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(propan-2-yl)selanyl]acetate is an organic compound with the molecular formula C₇H₁₄O₂Se. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for containing selenium, an element that imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(propan-2-yl)selanyl]acetate typically involves the esterification of ethyl acetate with a selenium-containing reagent. One common method is the reaction of ethyl acetate with isopropyl selenide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of selenium-containing precursors in large-scale esterification processes is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(propan-2-yl)selanyl]acetate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethyl [(propan-2-yl)selanyl]alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(propan-2-yl)selanyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties due to the presence of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.
Wirkmechanismus
The mechanism of action of ethyl [(propan-2-yl)selanyl]acetate involves its interaction with molecular targets through its ester and selenium functional groups. The selenium atom can participate in redox reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which can then interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester without selenium, used as a solvent.
Isopropyl selenide: Contains selenium but lacks the ester functionality.
Methyl [(propan-2-yl)selanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the combination of its ester functionality and the presence of selenium. This dual functionality allows it to participate in a wide range of chemical reactions and imparts unique properties that are not found in simpler esters or selenium compounds alone.
Eigenschaften
CAS-Nummer |
190599-98-5 |
|---|---|
Molekularformel |
C7H14O2Se |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
ethyl 2-propan-2-ylselanylacetate |
InChI |
InChI=1S/C7H14O2Se/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
AAXWGEMUEPAROW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[Se]C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


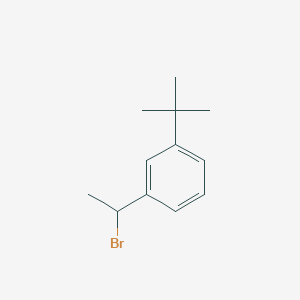
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
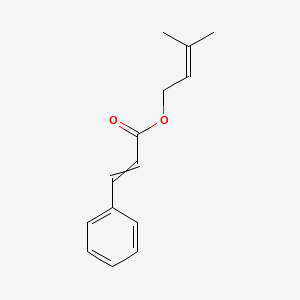
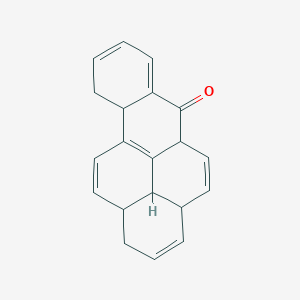
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
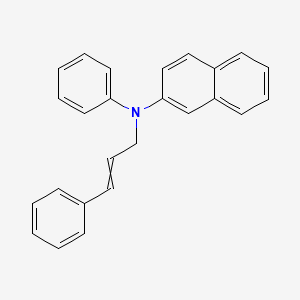
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)


![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
